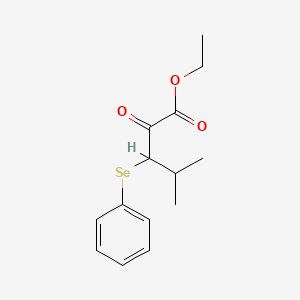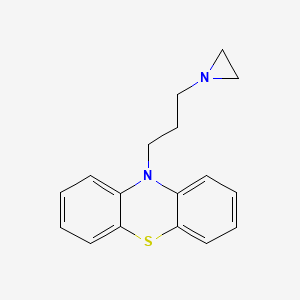
5-(1-Ethoxyethoxy)-3-methylpent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Ethoxyethoxy)-3-methylpent-1-ene is an organic compound characterized by the presence of an ether functional group and a double bond. Its molecular formula is C10H20O2, and it is known for its unique structural features that make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethoxyethoxy)-3-methylpent-1-ene typically involves the reaction of 3-methylpent-1-ene with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through an electrophilic addition mechanism, where the double bond of 3-methylpent-1-ene reacts with the ethyl vinyl ether to form the desired product. The reaction conditions usually involve moderate temperatures and the use of a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Ethoxyethoxy)-3-methylpent-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated ethers. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium iodide (NaI) in acetone, ammonia (NH3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated ethers
Substitution: Halogenated ethers, amine derivatives
Applications De Recherche Scientifique
5-(1-Ethoxyethoxy)-3-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(1-Ethoxyethoxy)-3-methylpent-1-ene involves its interaction with various molecular targets. The ether group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The double bond allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-Methoxyethoxy)-3-methylpent-1-ene
- 5-(1-Propoxyethoxy)-3-methylpent-1-ene
- 5-(1-Butoxyethoxy)-3-methylpent-1-ene
Uniqueness
Compared to similar compounds, 5-(1-Ethoxyethoxy)-3-methylpent-1-ene offers a balance between reactivity and stability due to the ethoxy group. This makes it particularly useful in reactions where controlled reactivity is desired. Its unique structure also allows for selective functionalization, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
111723-49-0 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
5-(1-ethoxyethoxy)-3-methylpent-1-ene |
InChI |
InChI=1S/C10H20O2/c1-5-9(3)7-8-12-10(4)11-6-2/h5,9-10H,1,6-8H2,2-4H3 |
Clé InChI |
SGPMCLGTMQCVIF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCCC(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
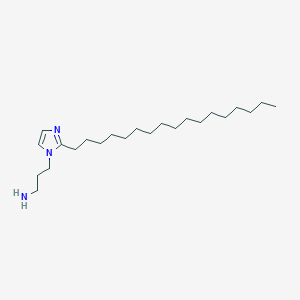
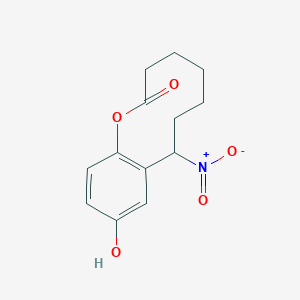
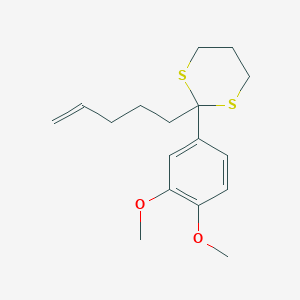
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
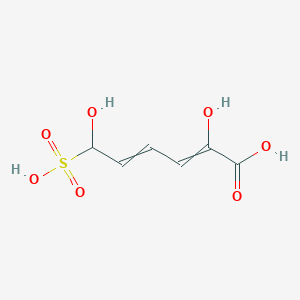
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
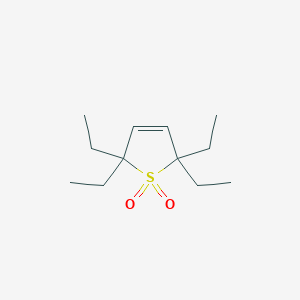
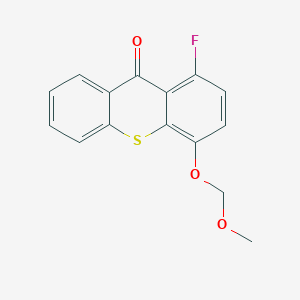
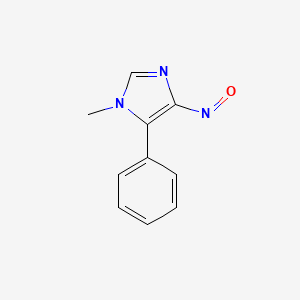
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
